molecular formula C8H14O B1237155 5-Octenal CAS No. 41547-29-9

5-Octenal

Cat. No.: B1237155
CAS No.: 41547-29-9
M. Wt: 126.2 g/mol
InChI Key: ZUSUVEKHEZURSD-ONEGZZNKSA-N
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Description

, also known as (5Z)-5-octenal or cis-5-octenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity taste.
Oct-5-enal is a monounsaturated fatty aldehyde that is octanal which has undergone formal dehydrogenation to give a double bond between positions 5 and 6. It is a monounsaturated fatty aldehyde and a volatile organic compound.

Scientific Research Applications

1. Cancer Research and Treatment

5-Fluorouracil (5-FU), a compound related to 5-Octenal, is extensively used in cancer treatment. Increased understanding of its mechanism has led to strategies that enhance its anticancer activity, despite challenges with drug resistance. Technologies like DNA microarray profiling can identify genes involved in 5-FU resistance, potentially valuable for new chemotherapy targets or as predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

2. Biomedical Engineering

In biomedical engineering, this compound derivatives are used in advanced applications like the OctoMag system, which provides 5-degree-of-freedom wireless control of microrobots, notably in intraocular procedures for retinal treatments. The system's unique abilities stem from its use of complex nonuniform magnetic fields (Kratochvil et al., 2010).

3. Chemical Engineering and Catalysis

In chemical engineering, the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-P-Fe catalysts shows promising results. This process, related to this compound, involves converting octene to aromatic products, indicating potential applications in industrial chemistry and catalysis (Wei et al., 2021).

4. Neuroscience and Pharmacology

In neuroscience, research on OCT2 (organic cation transporter 2), which is associated with neurotransmitter clearance, reveals its significant role in mood-related behaviors. This has implications for understanding and treating mood disorders, suggesting OCT2 as a potential pharmacological target (Bacq et al., 2012).

5. Polymer Science

In polymer science, the synthesis of novel polymers like 5'-deoxy-5-fluorouridine-poly(epsilon-caprolactone) demonstrates the versatility of this compound derivatives in creating new materials for potential applications in drug delivery and cancer therapy (Chang & Lee, 2009).

Safety and Hazards

5-Octenal is classified as a flammable liquid and may cause an allergic skin reaction . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it . In case of skin contact, it is advised to wash off with soap and plenty of water .

Properties

IUPAC Name

(E)-oct-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSUVEKHEZURSD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

62.00 °C. @ 760.00 mm Hg
Record name (Z)-5-Octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name (Z)-5-Octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41547-29-9, 41547-22-2
Record name 5-Octenal, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041547299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-5-Octenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-OCTENAL, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X58IF79Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-5-Octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Octenal in food chemistry?

A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods. It is particularly relevant in the context of partially hydrogenated soybean oil, a common ingredient in processed foods. [] Research indicates that this compound, along with other aldehydes like 2,8-undecadienal, 2,7-decadienal, and 6-nonenal, originates from the thermal decomposition of hydroperoxides formed during the oxidation of specific fatty acids, such as cis,cis 9,15-linoleic acid. [] Among these volatile compounds, 6-nonenal, possessing a cucumber-melon odor, is recognized as a key contributor to the undesirable "hydrogenation odor" associated with deteriorated partially hydrogenated soybean oil. []

Q2: Can you explain the formation mechanism of this compound from cis,cis 9,15-linoleic acid?

A2: The formation of this compound from cis,cis 9,15-linoleic acid is a multi-step process involving oxidation and decomposition. Initially, the isolated double bonds at carbons 9,10 and 15,16 of cis,cis 9,15-linoleic acid undergo isomerization, leading to the formation of allylic radicals. [] These radicals react with oxygen, yielding monohydroperoxides at positions 8,9,10, 11, 14,15,16, and 17. [] this compound is specifically generated from the decomposition of the 14,15,16 monohydroperoxide. [] This process highlights the complex degradation pathways of fatty acids and their contribution to volatile compound formation in food systems.

Q3: Is there any research on the safety assessment of this compound as a fragrance ingredient?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for cis-5-Octenal. [] While the details of this assessment are not provided in the abstract, this information suggests that this compound, in its cis isomer form, has been evaluated for its potential use and safety in fragrances.

Q4: Beyond food, are there other areas where this compound plays a role?

A4: Yes, this compound is also relevant in the study of insect pheromones, particularly in the order Coleoptera (beetles). [] While the provided abstract does not elaborate on the specific role of this compound within Coleoptera pheromone systems, its presence underscores the compound's ecological significance in mediating insect communication and behavior.

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